

# Unveiling the Bislactone Architecture of Acremonol: A Technical Guide

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## Compound of Interest

Compound Name:	Acremonol
Cat. No.:	B15581025

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## Abstract

**Acremonol**, a 14-membered bislactone macrolide, stands as a notable secondary metabolite from the fungus *Acremonium* sp.. Its unique structural framework and demonstrated antimicrobial properties have garnered interest within the scientific community. This technical guide provides a comprehensive examination of the bislactone structure of **Acremonol**, detailing the spectroscopic data that were pivotal in its elucidation. We present a consolidation of quantitative data, in-depth experimental methodologies, and visual representations of the structural determination workflow to serve as a valuable resource for researchers engaged in natural product chemistry, structural biology, and drug discovery.

## Introduction

Natural products continue to be a significant source of novel chemical scaffolds with therapeutic potential. Among these, macrolides represent a diverse class of compounds with a wide range of biological activities. **Acremonol**, isolated from an *Acremonium*-like anamorphic fungus, is a 14-membered bislactone that has exhibited activity against Gram-positive bacteria and fungi<sup>[1][2]</sup>. The definitive structural characterization of **Acremonol** was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)<sup>[1]</sup>. This guide aims to provide a detailed technical overview of the structural elucidation of **Acremonol**'s bislactone core.

# Physicochemical and Spectroscopic Data of Acremonol

The structural determination of **Acremonol** was based on the comprehensive analysis of its physicochemical properties and spectroscopic data.

Table 1: Physicochemical Properties of **Acremonol**

Property	Value
Molecular Formula	C <sub>14</sub> H <sub>20</sub> O <sub>5</sub>
Molecular Weight	268.30 g/mol
Appearance	Colorless solid
Optical Rotation	[ $\alpha$ ] <sup>20</sup> D +35.5° (c 0.1, CHCl <sub>3</sub> )

Table 2: <sup>1</sup>H NMR Spectroscopic Data for **Acremonol** (500 MHz, CDCl<sub>3</sub>)

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2	4.25	m	
3	1.70, 1.95	m	
4	3.80	m	
5	1.25	d	6.5
6	2.60	dq	10.0, 6.5
7	5.60	dd	15.5, 10.0
8	5.85	d	15.5
9	5.10	m	
10	2.10, 2.25	m	
11	3.95	m	
12	1.15	d	6.0
13	2.40	m	
14	1.20	d	7.0

Table 3:  $^{13}\text{C}$  NMR Spectroscopic Data for **Acremonol** (125 MHz,  $\text{CDCl}_3$ )

Position	Chemical Shift ( $\delta$ , ppm)
1	174.5
2	70.1
3	35.2
4	68.9
5	20.5
6	45.1
7	130.2
8	135.8
9	173.8
10	38.1
11	72.3
12	19.8
13	42.7
14	15.3

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for **Acremonol**

Ion	Calculated m/z	Found m/z
$[\text{M}+\text{Na}]^+$	291.1208	291.1205

## Experimental Protocols

The elucidation of **Acremonol**'s structure relied on a series of meticulous experimental procedures, from isolation to spectroscopic analysis.

## Fermentation and Isolation

The **Acremonol**-producing fungal strain, identified as an *Acremonium*-like species, was cultivated in a suitable liquid medium. The fermentation broth was harvested and subjected to solvent extraction, typically with ethyl acetate, to isolate the crude secondary metabolites. The crude extract was then purified using a combination of chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure **Acremonol**.

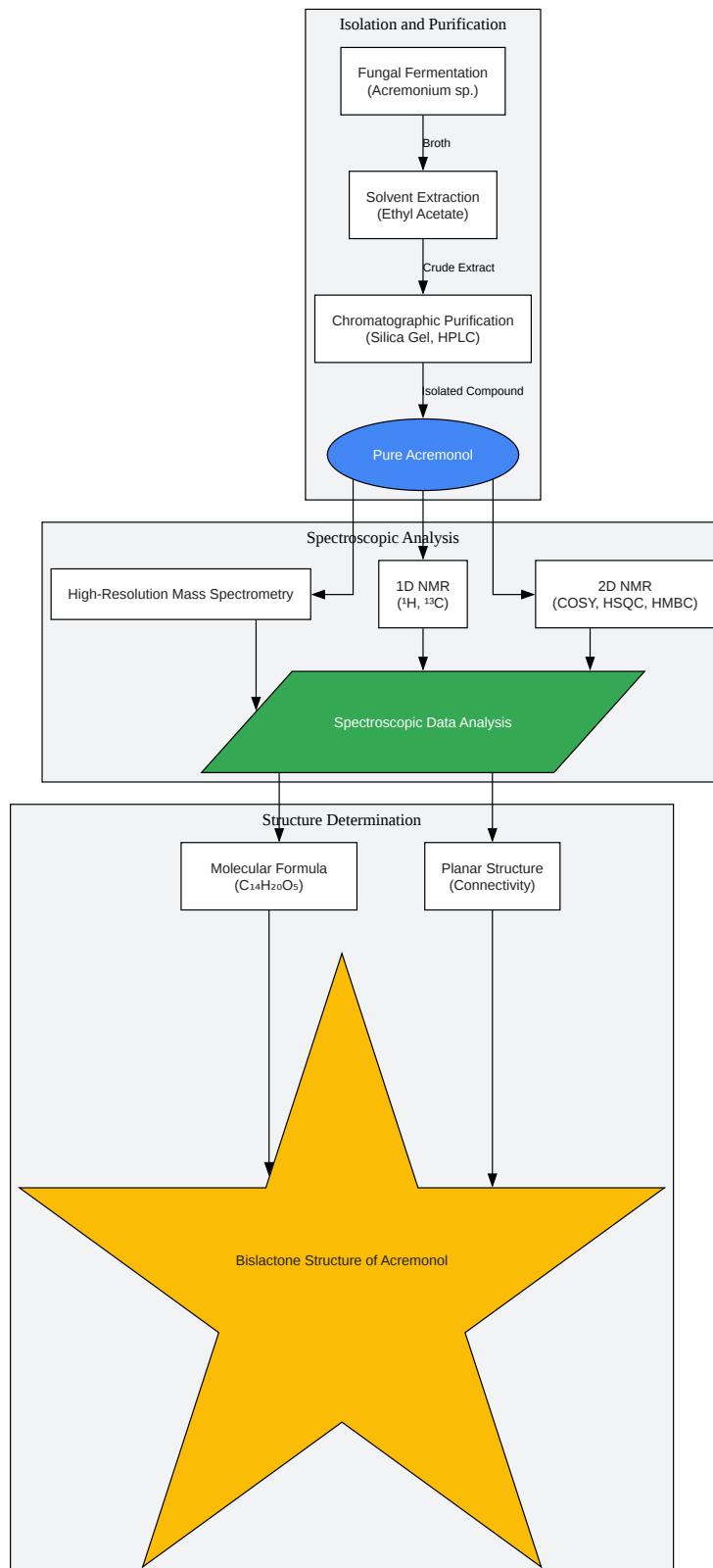
## Structural Elucidation

The purified **Acremonol** was subjected to a suite of spectroscopic analyses to determine its planar structure and relative stereochemistry.

- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was employed to determine the molecular formula of **Acremonol** as  $C_{14}H_{20}O_5$ .
- NMR Spectroscopy: A comprehensive set of one-dimensional ( $^1H$  and  $^{13}C$ ) and two-dimensional (COSY, HSQC, HMBC) NMR experiments were conducted to establish the connectivity of the atoms within the molecule. The chemical shifts, coupling constants, and correlation signals were meticulously analyzed to construct the bislactone framework.

## Visualizing the Path to Structure

The logical workflow for the structural elucidation of **Acremonol** can be represented as a clear, step-by-step process.

[Click to download full resolution via product page](#)**Workflow for the Isolation and Structural Elucidation of Acremonol.**

## Biological Activity and Signaling Pathways

**Acremonol** has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria and various fungi<sup>[1]</sup>. While the precise mechanism of action and the specific signaling pathways modulated by **Acremonol** are not yet fully elucidated, its biological activity suggests potential interference with essential cellular processes in susceptible microorganisms. Further research is warranted to investigate its molecular targets and downstream effects. At present, there is no specific signaling pathway diagram that can be definitively associated with the direct action of **Acremonol**.

## Conclusion

The bislactone structure of **Acremonol** has been rigorously established through the application of modern spectroscopic techniques. This technical guide consolidates the key quantitative data and experimental methodologies that were instrumental in its characterization. The detailed information presented herein is intended to support further research into the synthesis, biological activity, and potential therapeutic applications of **Acremonol** and related bislactone macrolides. Future investigations into its mechanism of action will be crucial for unlocking its full potential in drug development.

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## References

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